molecular formula C6H12ClNO3 B2407581 3-Methylmorpholine-3-carboxylic acid HCl CAS No. 2055840-08-7

3-Methylmorpholine-3-carboxylic acid HCl

Cat. No.: B2407581
CAS No.: 2055840-08-7
M. Wt: 181.62
InChI Key: AYIGRBUPBGQFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methylmorpholine-3-carboxylic acid HCl” is a chemical compound with a molecular weight of 181.62 . It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is "3-methylmorpholine-3-carboxylic acid hydrochloride" . The InChI code is "1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H" .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 181.62 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Crystal Structure Analysis

3-Methylmorpholine-3-carboxylic acid HCl (MMB·HCl) is used in crystallography for studying the structure of molecular complexes. For example, it forms complexes with various acids and its crystal structures have been investigated using X-ray diffraction. These studies provide insights into hydrogen bonding and molecular interactions in these complexes (Dega-Szafran et al., 2002).

Hydrogen Bonding Research

Research on MMB·HCl has contributed significantly to understanding hydrogen bonding mechanisms. Studies have examined its 1:1 and 2:1 complexes with mineral acids, revealing details about proton transfer and hydrogen bond formation. This research aids in the broader understanding of hydrogen bonding in carboxylic acids (Dega-Szafran et al., 2002).

Organic Synthesis

MMB·HCl is employed in organic synthesis, where it is used to create various chemical compounds. For instance, it has been used in the synthesis of cyclic β-amino acids and other organic molecules. This demonstrates its versatility and utility in organic chemistry and synthesis (Pousset et al., 2004).

Catalysis and Reaction Studies

MMB·HCl is also instrumental in studying catalysis and reaction mechanisms. Its role in facilitating certain chemical reactions, such as Mannich-type reactions and other multicomponent reactions, is a subject of research, providing insights into reaction kinetics and mechanisms (Dotsenko et al., 2014).

Safety and Hazards

The safety data sheet for “3-Methylmorpholine-3-carboxylic acid HCl” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Properties

IUPAC Name

3-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGRBUPBGQFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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